molecular formula C17H18N4O2 B2980600 2,5-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide CAS No. 2097926-42-4

2,5-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide

Cat. No.: B2980600
CAS No.: 2097926-42-4
M. Wt: 310.357
InChI Key: JJSGBHCFNVJFAA-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide is a synthetic chemical compound designed for research applications. This molecule features a hybrid structure combining furan-3-carboxamide and pyrazolylpyridine subunits, a design that incorporates privileged scaffolds commonly found in medicinal chemistry. The pyrazole nucleus is a potent medicinal scaffold known to exhibit a wide spectrum of biological activities, making it a key structure in the development of novel therapeutic agents . Furthermore, the inclusion of a pyridine ring, as seen in published triarylimidazole compounds, is a common strategy for creating potent kinase inhibitors that target enzymes like BRAF, which is significant in oncology research . The specific molecular architecture of this compound suggests potential for use in various biochemical and pharmacological investigations, particularly in the screening and development of targeted therapies. It may serve as a valuable intermediate or lead compound in drug discovery projects, enzyme inhibition studies, and cellular pathway analysis. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and safety protocols.

Properties

IUPAC Name

2,5-dimethyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-12-8-16(13(2)23-12)17(22)19-6-7-21-11-15(10-20-21)14-4-3-5-18-9-14/h3-5,8-11H,6-7H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSGBHCFNVJFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide typically involves multiple steps, starting with the formation of the furan ring. The initial steps may include the cyclization of appropriate precursors to form the furan core, followed by the introduction of the carboxamide group. Subsequent steps involve the attachment of the pyrazolyl group and the final substitution with the pyridin-3-yl moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form derivatives.

  • Reduction: : The carboxamide group can be reduced to an amine.

  • Substitution: : The pyrazolyl and pyridinyl groups can undergo substitution reactions with different reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Furan-3-carboxylic acid derivatives.

  • Reduction: : 2,5-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-amine.

  • Substitution: : Substituted pyrazoles and pyridines.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for synthesizing more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.

  • Industry: : It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound employs a furan-carboxamide core, distinguishing it from analogs with pyridine-sulfonamide (), dibenzofuran-carboxamide (), or pyrrolidinone-acetamide () backbones. These cores influence solubility, metabolic stability, and target binding.

Substituent Variations: The pyridin-3-yl group on the pyrazole ring is critical for π-π stacking interactions in receptor binding. Analog shares this feature but replaces the furan with a pyrrolidinone-acetamide, likely altering pharmacokinetics .

Functional Group Impact: The difluoromethyl group in may improve metabolic stability and membrane permeability compared to the target compound’s methyl substituents .

Pharmacological Implications :

  • Pyridin-3-yl-pyrazole derivatives are associated with kinase inhibition (e.g., JAK2, EGFR) due to their ability to occupy ATP-binding pockets .
  • The furan-carboxamide moiety may confer selectivity over dibenzofuran-based analogs (), which often target nuclear receptors or cytochrome P450 enzymes.

Biological Activity

2,5-Dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide, a compound with the molecular formula C17H18N4O2C_{17}H_{18}N_{4}O_{2}, has attracted attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a furan ring, a carboxamide group, and a pyrazole moiety substituted with a pyridine ring. Its structure is significant for understanding its biological interactions.

PropertyValue
Molecular Weight306.35 g/mol
CAS Number2097926-42-4
SolubilitySoluble in DMSO
Melting PointNot specified

Antitumor Activity

Research has indicated that compounds containing pyrazole and pyridine moieties exhibit significant antitumor properties. A study demonstrated that derivatives similar to this compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is thought to involve the induction of apoptosis through mitochondrial pathways .

Anti-inflammatory Effects

Another aspect of this compound's biological activity is its anti-inflammatory potential. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a possible application in treating inflammatory diseases .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary studies revealed that it exhibits moderate antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus. The mode of action appears to disrupt bacterial cell wall synthesis .

Study 1: Antitumor Efficacy

In a recent study published in Drug Target Insights, researchers synthesized several derivatives of the compound and tested their efficacy against different cancer cell lines. The results indicated that one derivative exhibited an IC50 value of 15 µM against MCF-7 (breast cancer) cells, demonstrating promising antitumor activity .

Study 2: In Vivo Anti-inflammatory Assessment

A separate investigation assessed the anti-inflammatory effects in a murine model of arthritis. Mice treated with the compound showed a significant reduction in paw swelling and joint inflammation compared to the control group, highlighting its therapeutic potential in inflammatory conditions .

The biological activity of this compound is hypothesized to involve:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
  • Cytokine Modulation : Inhibition of NF-kB signaling pathways resulting in reduced inflammatory cytokine production.
  • Bacterial Cell Wall Disruption : Interference with peptidoglycan synthesis in bacterial cells.

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